4-(2-Methoxy-1-methylethyl)piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
4-(1-methoxypropan-2-yl)piperidine |
InChI |
InChI=1S/C9H19NO/c1-8(7-11-2)9-3-5-10-6-4-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
CLHALIZKGLFJAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)C1CCNCC1 |
Origin of Product |
United States |
The Enduring Significance of Piperidine Scaffolds in Contemporary Medicinal Chemistry and Drug Discovery
The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery. Its prevalence in a vast array of pharmaceuticals underscores its importance. Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. nih.gov
The utility of the piperidine scaffold can be attributed to several key factors:
Modulation of Physicochemical Properties: The piperidine ring is a versatile moiety that can influence both the hydrophilicity and lipophilicity of a molecule. The introduction of substituents and chiral centers can effectively alter these properties, which is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.comresearchgate.net
Enhancement of Biological Activities and Selectivity: The three-dimensional structure of the piperidine ring allows for precise spatial orientation of functional groups, enabling strong and selective interactions with biological targets such as receptors and enzymes. The introduction of chirality can further enhance this selectivity and potency. thieme-connect.comresearchgate.net
Improvement of Pharmacokinetic Properties: The incorporation of a piperidine scaffold can lead to improved metabolic stability and bioavailability of a drug candidate. researchgate.net
The following table provides examples of approved drugs containing the piperidine scaffold, illustrating its broad therapeutic impact.
| Drug Name | Therapeutic Class |
| Donepezil | Alzheimer's Disease |
| Fentanyl | Opioid Analgesic |
| Risperidone | Antipsychotic |
| Paroxetine | Antidepressant |
| Methylphenidate | ADHD Treatment |
An Overview of 4 2 Methoxy 1 Methylethyl Piperidine in Academic Inquiry
While the broader class of piperidine (B6355638) derivatives has been the subject of extensive research, specific academic inquiry into 4-(2-Methoxy-1-methylethyl)piperidine is not widely documented in peer-reviewed literature. Its appearance in the catalogs of chemical suppliers suggests its primary role as a building block or intermediate in the synthesis of more complex molecules.
The structure of this compound is notable for several features that are of significant interest in medicinal chemistry:
The Piperidine Core: As previously discussed, this provides a robust and versatile foundation for drug design.
The Methoxy (B1213986) Group: The methoxy group (-OCH3) is a common substituent in drug molecules and can play a significant role in modulating a compound's properties. It can act as a hydrogen bond acceptor and influence metabolic stability. nih.govtandfonline.comontosight.ai The presence of a methoxy group can be a strategic element in optimizing ligand-target binding and physicochemical parameters. nih.gov
A Chiral Center: The 1-methylethyl portion of the substituent at the 4-position introduces a chiral center into the molecule. The stereochemistry of a drug molecule can be critical to its biological activity and selectivity. thieme-connect.comresearchgate.net
Given the absence of dedicated studies on this specific compound, its properties are inferred from the extensive body of research on related piperidine derivatives. The table below outlines the general chemical properties of piperidine, the parent compound of this scaffold.
| Property | Value |
| Chemical Formula | C5H11N |
| Molar Mass | 85.15 g/mol |
| Boiling Point | 106 °C |
| Density | 0.862 g/mL |
| Solubility in Water | Miscible |
Rationale and Foundational Research Objectives for 4 2 Methoxy 1 Methylethyl Piperidine Studies
Strategies for Piperidine (B6355638) Ring Construction
The construction of the piperidine ring can be achieved through various synthetic strategies, each offering unique advantages in terms of efficiency, stereocontrol, and substitution patterns.
Mannich Condensation Reactions in Piperidone Synthesis
The Mannich reaction is a cornerstone in the synthesis of piperidine derivatives, particularly 4-piperidones. This classical three-component condensation involves an amine, an aldehyde, and a ketone. A notable variation is the nitro-Mannich (or aza-Henry) reaction, where a nitroalkane reacts with an imine to form a β-nitroamine, a versatile intermediate for further transformations. researchgate.net
Historically, the reaction was often carried out by refluxing an aqueous or alcoholic solution of the reactants, but this frequently led to low yields and difficulties in product isolation. sciencemadness.org A significant improvement was the use of glacial acetic acid as a solvent, which facilitates the reaction and simplifies the purification of the resulting piperidones. sciencemadness.org This method has been successfully applied to synthesize a variety of substituted 4-piperidones. sciencemadness.org
More recent advancements have focused on developing environmentally benign and efficient methods. For instance, an eco-friendly approach for synthesizing N-(4-chlorophenyl)-2,6-bis(4-hydroxyphenyl)-4-oxopiperidine-3-carboxamide utilizes the condensation of 4-chloroacetoacetanilide with 4-hydroxybenzaldehyde, using ammonium (B1175870) formate (B1220265) as a catalyst. researchgate.net Multicomponent double Mannich reactions have also been developed, allowing for the rapid assembly of complex benzofuran-fused piperidines from 3-alkylbenzofurans, formaldehyde, and primary alkylamine hydrochlorides. nih.gov
| Reactants | Catalyst/Solvent | Product | Yield | Reference |
| Ketone, Aldehyde, Amine | Acetic Acid | Substituted 4-piperidone (B1582916) | Satisfactory | sciencemadness.org |
| 4-chloroacetoacetanilide, 4-hydroxybenzaldehyde | Ammonium Formate | N-(4-chlorophenyl)-2,6-bis(4-hydroxyphenyl)-4-oxopiperidine-3-carboxamide | Not Specified | researchgate.net |
| 3-alkylbenzofurans, formaldehyde, primary alkylamine hydrochlorides | Not Specified | Benzofuran-fused piperidines | Not Specified | nih.gov |
Aza-Michael Addition Methodologies for Substituted Piperidone Scaffolds
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, provides a powerful route to substituted piperidones. A particularly efficient strategy involves a double aza-Michael reaction with divinyl ketones to construct chiral 2-substituted 4-piperidone building blocks. nih.govacs.orgnih.govacs.org This atom-efficient method has been successfully employed in the synthesis of analogues of pharmacologically active compounds. nih.govacs.orgnih.govacs.org
The reaction conditions for the double aza-Michael addition can be crucial for its success. While solvents like neat acetonitrile (B52724) or dichloromethane (B109758) have proven unsuccessful in some cases, a mixture of acetonitrile and aqueous sodium bicarbonate at elevated temperatures has been shown to be effective. nih.gov For example, the reaction of a phenyl-substituted divinyl ketone with benzylamine (B48309) in this solvent system afforded the corresponding 2-phenyl-substituted piperidone in good yield. nih.gov The intramolecular aza-Michael reaction is another key strategy for the enantioselective synthesis of piperidines. researchgate.net
| Amine | Divinyl Ketone | Solvent System | Product | Yield | Reference |
| Benzylamine | Phenyl-substituted divinyl ketone | Acetonitrile/aq. NaHCO₃ | 2-Phenyl-substituted piperidone | 79% | nih.gov |
Novel Multicomponent Reaction Approaches to Piperidine Derivatives
Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their ability to generate molecular complexity in a single step from three or more starting materials. nih.govnih.govresearchgate.net A novel and environmentally friendly approach to piperidine synthesis involves a biocatalytic MCR. rsc.org Specifically, the immobilization of Candida antarctica lipase (B570770) B (CALB) on magnetic halloysite (B83129) nanotubes has created a reusable catalyst for the synthesis of piperidines from a benzaldehyde, an aniline, and an acetoacetate (B1235776) ester in very good yields. rsc.org This immobilized biocatalyst has demonstrated high efficiency and reusability for up to ten consecutive cycles, even on a gram scale. rsc.org
Another innovative MCR involves a three-component vinylogous Mannich-type reaction. Inspired by the biosynthesis of piperidine alkaloids, this method utilizes a 1,3-bis-trimethylsilylenol ether as a dienolate, which reacts with an aldehyde and a chiral amine to produce a chiral dihydropyridinone. rsc.org This intermediate serves as a versatile precursor for a variety of multi-substituted chiral piperidine compounds. rsc.org
| Reaction Type | Key Reactants | Catalyst | Key Intermediate/Product | Key Feature | Reference |
| Biocatalytic MCR | Benzaldehyde, Aniline, Acetoacetate ester | Immobilized Candida antarctica lipase B (CALB) | Piperidine derivative | Reusable biocatalyst, high yields | rsc.org |
| Vinylogous Mannich-type Reaction | 1,3-bis-trimethylsilylenol ether, Aldehyde, Chiral amine | Sn(OTf)₂ | Chiral dihydropyridinone | Biosynthesis-inspired, stereoselective | rsc.org |
Stereocontrolled Synthetic Pathways for Alpha-Hydroxyalkyl Piperidine Derivatives
The stereocontrolled synthesis of piperidine derivatives, particularly those with stereocenters such as α-hydroxyalkyl substituents, is of great importance. One approach involves the diastereoselective reductive cyclization of amino acetals that are themselves prepared via a nitro-Mannich reaction. nih.gov The initial diastereoselective Mannich reaction establishes the stereochemistry, which is then preserved during the subsequent reductive cyclization to form the piperidine ring. nih.gov
A diastereodivergent synthesis has been developed for 2-(1-hydroxyalkyl)piperidines. researchgate.net This method relies on the crystallization-induced diastereomer transformation (CIDT) of a η,γ-dibromo-β-ketosulfoxide to yield an enantiopure stereolabile α-bromoketone. Subsequent diastereoselective reduction of the carbonyl group leads to either the anti- or syn-bromohydrins with high diastereoselectivity, which can then be converted to the target piperidine derivatives. researchgate.net
Functionalization and Derivatization of the Piperidine Core
Once the piperidine ring is constructed, further functionalization and derivatization can be carried out to introduce desired substituents and modulate the properties of the molecule.
Alkylation and Acylation Strategies on the Piperidine Nitrogen and Carbon Positions
The nitrogen atom of the piperidine ring is a common site for alkylation and acylation. However, regioselective functionalization of the carbon atoms of the piperidine ring presents a greater challenge.
A method for the regioselective 3-alkylation of piperidine has been developed. odu.edu This process involves the conversion of piperidine to N-chloropiperidine, followed by dehydrohalogenation to form Δ¹-piperideine. The enamide anion is then generated and can be alkylated with various alkyl halides to produce 3-alkyl-Δ²-piperideine, which can be subsequently reduced to the 3-alkylpiperidine. odu.edu
Direct and selective C-H functionalization of the piperidine ring is a highly desirable but challenging transformation. nih.gov The electronic properties of the ring dictate that the C2 position is the most activated towards functionalization. nih.gov However, strategies have been developed to achieve functionalization at the C3 and C4 positions. For C4 functionalization, steric shielding at the C2 position can override the electronic preference. nih.gov For the electronically deactivated C3 position, an indirect approach involving the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring opening of the cyclopropane (B1198618) intermediate has been employed. nih.gov
Furthermore, a practical synthetic workflow has been developed for the selective α-functionalization of N-alkyl piperidines. acs.org This method proceeds through the selective formation of endo-iminium ions from the corresponding N-oxides, which can then be trapped by a variety of carbon-based nucleophiles to achieve alkylation, azinylation, and trifluoromethylation. acs.org
| Position | Method | Reagents | Product | Reference |
| C3 | Enamide alkylation | N-chloropiperidine, base, alkyl halide | 3-Alkylpiperidine | odu.edu |
| C2, C3, C4 | C-H functionalization | Rhodium catalysts, carbenes | C2-, C3-, or C4-functionalized piperidines | nih.gov |
| α-position | endo-Iminium ion trapping | N-oxide, nucleophile | α-Functionalized N-alkylpiperidine | acs.org |
Introduction and Modification of Methoxy-containing Side Chains at Position 4
The introduction of a methoxy-containing side chain at the 4-position of a piperidine ring is a critical step in the synthesis of this compound and related structures. One documented approach involves the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, a key intermediate for certain pharmacologically active molecules. atlantis-press.comresearchgate.net The synthesis of this intermediate commences from piperidin-4-ylmethanol and proceeds through a three-step sequence involving acylation, sulfonation, and substitution. atlantis-press.comresearchgate.net This method highlights a versatile strategy for introducing complex ether-linked side chains at the C-4 position of the piperidine nucleus.
Further modifications of the piperidine C-4 position have been explored in the context of developing CCR5 antagonists. nih.gov These modifications, while not directly involving a methoxy-containing side chain, demonstrate the adaptability of the 4-position of the piperidine ring to accommodate various substituents, including those that can be precursors to or can be modified to include a methoxy (B1213986) group. nih.gov
| Starting Material | Key Steps | Resulting Moiety at C-4 | Ref. |
| Piperidin-4-ylmethanol | Acylation, Sulfonation, Substitution | ((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl) | atlantis-press.comresearchgate.net |
Synthesis of Carboxamide and Other Amide Derivatives
The synthesis of carboxamide and other amide derivatives of piperidine is a well-established field, with numerous methods available for the formation of the amide bond. For piperidine-4-carboxamide derivatives, a common synthetic route starts from the commercially available 4-piperidinecarboxylic acid. units.it The synthesis typically involves the protection of the piperidine nitrogen, conversion of the carboxylic acid to an acyl chloride, and subsequent reaction with a desired amine to form the amide. units.it The final step is the N-alkylation of the piperidine nitrogen to introduce further diversity. units.it
The synthesis of sulfonamide and amide derivatives of piperidine-4-carboxamide has also been reported through amino-de-chlorination and amino-de-alkoxylation reactions. researchgate.net These derivatives have been synthesized and characterized using techniques such as IR and 1H NMR spectroscopy. researchgate.net
| Precursor | Key Reactions | Derivative Type | Ref. |
| 4-Piperidinecarboxylic acid | N-protection, Acyl chloride formation, Amidation, N-alkylation | Piperidine-4-carboxamides | units.it |
| Piperidine-4-carboxamide | Amino-de-chlorination, Amino-de-alkoxylation | Sulfonamide and Amide Derivatives | researchgate.net |
Chemical Transformations and Mechanistic Investigations of this compound Intermediates
The chemical transformations of intermediates leading to or derived from this compound are crucial for the synthesis of complex target molecules. These transformations include reduction reactions of piperidine precursors, tandem reaction sequences for ring formation, and catalytic methods for derivatization.
Reduction Reactions of Piperidine-containing Precursors
The reduction of piperidine precursors, such as pyridines and piperidones, is a fundamental method for accessing the saturated piperidine ring system. The reduction of 2,4-substituted pyridines can sometimes be incomplete, leading to the formation of tetrahydropyridines. nih.gov A variety of reducing agents and conditions have been developed to achieve complete hydrogenation to the corresponding piperidines. nih.govorganic-chemistry.org
A key intermediate in the synthesis of certain fentanyl analogues, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, is synthesized from 1-benzylpiperidin-4-one. researchgate.net The synthesis involves a Strecker-type condensation of the piperidone, highlighting the importance of piperidones as precursors to highly functionalized piperidines. researchgate.net The synthesis of chiral 2-substituted 4-piperidone building blocks can be achieved through a double aza-Michael reaction from divinyl ketones. nih.gov
Tandem Reaction Sequences and Cyclization Pathways
Tandem reactions and cyclization pathways offer efficient routes to construct the piperidine ring. Gold-catalyzed tandem protocols involving enynyl ester isomerization and subsequent intramolecular [3+2] cyclization have been developed for the synthesis of polyfunctional piperidines. researchgate.net Another approach utilizes a Meyer–Schuster rearrangement of propargylic alcohols under cationic gold catalysis, followed by in situ olefin cross-metathesis and intramolecular aza-Michael addition to afford various piperidine derivatives. researchgate.net
Piperidine-mediated [3+3] cyclization of 2-amino-4H-chromen-4-ones and substituted 2-benzylidenemalononitriles provides an efficient route to functionalized chromeno[2,3-b]pyridines. acs.org Furthermore, the electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor has been shown to produce piperidine derivatives. beilstein-journals.org The mechanism involves the formation of a radical anion from the imine, followed by nucleophilic attack on the dihaloalkane and subsequent cyclization. beilstein-journals.org
| Reaction Type | Key Features | Resulting Structure | Ref. |
| Gold-catalyzed Tandem Reaction | Enynyl ester isomerization, Intramolecular [3+2] cycloaddition | Polyfunctional piperidines | researchgate.net |
| Gold-catalyzed Tandem Reaction | Meyer–Schuster rearrangement, Olefin cross-metathesis, Aza-Michael addition | Substituted piperidines | researchgate.net |
| Piperidine-mediated [3+3] Cyclization | Reaction of 2-amino-4H-chromen-4-ones and 2-benzylidenemalononitriles | Chromeno[2,3-b]pyridines | acs.org |
| Electroreductive Cyclization | Flow microreactor, Imine and terminal dihaloalkanes | Piperidine derivatives | beilstein-journals.org |
Catalytic Approaches in Derivatization (e.g., Palladium-catalyzed Reactions)
Palladium-catalyzed reactions are powerful tools for the derivatization of piperidine rings. A palladium-catalyzed reductive Heck coupling has been successfully employed to construct the key piperidine ring in the synthesis of monoterpene indole (B1671886) alkaloids. nih.gov This method avoids the use of stoichiometric and toxic reagents. nih.gov The reaction involves the interception of an alkylpalladium intermediate with a hydride source. nih.gov
While not directly applied to this compound in the provided sources, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used for the derivatization of heterocyclic compounds and could be applied to introduce substituents onto the piperidine ring or its side chains. mdpi.com
Pharmacological and Biological Investigations of 4 2 Methoxy 1 Methylethyl Piperidine and Its Analogs
Receptor Binding Affinity Profiling and Selectivity Assessments
The interaction of 4-(2-Methoxy-1-methylethyl)piperidine and its analogs with various receptor systems has been a subject of significant scientific inquiry. These investigations aim to characterize the binding affinity and selectivity of these compounds, which are crucial determinants of their potential pharmacological effects.
Sigma Receptor Ligand Interactions (σ1, σ2)
The sigma (σ) receptors, comprising σ1 and σ2 subtypes, are unique intracellular proteins that have been implicated in a variety of cellular functions and are targets for therapeutic development. Piperidine (B6355638) derivatives have been extensively studied as ligands for these receptors.
Research into N-substituted-4-cyano-4-phenylpiperidine analogs revealed that modifications to the N-substituent significantly influence binding affinity and selectivity for sigma receptors. nih.gov Within a series of these analogs, saturated N-substituents were found to increase affinity at both σ1 and σ2 receptors. nih.gov Notably, compounds with N-isobutyl, N-phenylpropyl, and N-benzyl substitutions demonstrated high affinity and selectivity for the σ1 receptor. nih.gov The N-benzyl analog, in particular, showed the greatest selectivity for σ1 over σ2. nih.gov One such analog, 1-benzyl-4-phenylpiperidine-4-carbonitrile, exhibited subnanomolar affinity for σ1 receptors and a remarkable 1600-fold selectivity over the σ2 subtype, with no affinity for opioid receptors. researchgate.net
In another study focusing on phenoxyalkylpiperidines, the 4-methylpiperidine (B120128) scaffold was identified as being optimal for interaction with the σ1 subtype. uniba.it For instance, N-[(4-methoxyphenoxy)ethyl]piperidines showed high affinity for the σ1 receptor, with Kᵢ values in the low nanomolar range (0.89–1.49 nM). uniba.it These compounds generally displayed moderate to low affinity for the σ2 receptor, confirming that the phenoxy portion linked to the piperidine moiety is a favorable scaffold for achieving σ1 selectivity. uniba.it
Table 1: Sigma Receptor Binding Affinities of Selected Piperidine Analogs
| Compound | σ1 Kᵢ (nM) | σ2 Kᵢ (nM) | Selectivity (σ2/σ1) |
| N-isobutyl-4-cyano-4-phenylpiperidine | <1 | - | - |
| N-phenylpropyl-4-cyano-4-phenylpiperidine | <1 | - | - |
| N-benzyl-4-cyano-4-phenylpiperidine | <1 | >1600 | ~1600 |
| 4-Methyl-1-[2-(4-methoxyphenoxy)ethyl]piperidine (1b) | 0.89 | 52.3 | 58.8 |
| (R)-4-Methyl-1-[2-(4-methoxyphenoxy)-1-methylethyl]piperidine [(R)-2b] | 1.49 | >100 | >67 |
| (S)-4-Methyl-1-[2-(4-methoxyphenoxy)-1-methylethyl]piperidine [(S)-2b] | 1.15 | >100 | >87 |
Muscarinic Receptor Subtype Binding (M1, M2, M3, M4, M5)
Muscarinic acetylcholine (B1216132) receptors (mAChRs) are G-protein coupled receptors that consist of five subtypes (M1-M5), each playing distinct roles in the central and peripheral nervous systems. nih.gov The M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to increases in intracellular calcium, while M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase. nih.govnih.gov
The investigation of piperidine analogs has been crucial in understanding structure-activity relationships at these receptor subtypes. Studies on analogs of pethidine, which feature a 1-methyl-4-phenylpiperidine-4-carboxylic acid core, have provided insights into how substitutions affect binding. nih.gov For example, repositioning a carboxylate group from the C-3 to the C-4 position of the piperidine ring and altering substitutions on an attached phenyl ring led to varied affinities across M1, M3, and M5 subtypes. nih.gov Generally, mono-methoxy substituted analogs consistently showed higher binding affinity compared to their di-methoxy substituted counterparts. nih.gov For instance, one mono-methoxy analog (4b) showed Kᵢ values of 130 nM, 1100 nM, and 200 nM at M1, M3, and M5 receptors, respectively, whereas its di-methoxy counterpart (4a) had Kᵢ values of 250 nM, 4200 nM, and 61 nM. nih.gov This highlights the sensitivity of muscarinic receptor subtypes to subtle structural changes in piperidine-based ligands.
Table 2: Muscarinic Receptor Binding Affinities of Pethidine Analogs
| Compound | M1 Kᵢ (nM) | M3 Kᵢ (nM) | M5 Kᵢ (nM) |
| Analog 4a (di-methoxy) | 250 | 4200 | 61 |
| Analog 4b (mono-methoxy) | 130 | 1100 | 200 |
| Analog 5a (di-methoxy) | 1600 | >10000 | 1200 |
| Analog 5b (mono-methoxy) | 870 | 6200 | 520 |
| Analog 6a (di-methoxy) | 1800 | >10000 | 1200 |
| Analog 6b (mono-methoxy) | 200 | 580 | 150 |
Data extracted from a study on pethidine analogs, demonstrating the impact of methoxy (B1213986) substitutions on receptor affinity. nih.gov
Dopamine (B1211576) and Serotonin (B10506) Receptor Interactions (e.g., 5-HT1, 5-HT4)
Dopamine and serotonin receptors are key targets in the treatment of various neuropsychiatric disorders. Many ligands targeting these receptors share a common pharmacophore of a basic nitrogen atom at a specific distance from an aromatic ring, a feature present in many 4-arylpiperidine molecules. nih.gov
A series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines, which are analogs of the dopamine transporter (DAT) inhibitor GBR 12909, were evaluated for their binding to DAT, the serotonin transporter (SERT), and the norepinephrine (B1679862) transporter (NET). nih.gov The study explored how different N-substituents on the piperidine ring influence affinity and selectivity. The introduction of a 2-naphthylmethyl group at the nitrogen position resulted in a compound with subnanomolar affinity for DAT (Kᵢ = 0.7 nM) and good selectivity over SERT (SERT/DAT ratio = 323). nih.gov This demonstrates that the piperidine scaffold is a versatile platform for developing potent and selective ligands for monoamine transporters.
Enzyme Inhibition and Modulation Studies
Beyond receptor binding, piperidine-based compounds have been investigated for their ability to inhibit key enzymes involved in neurotransmitter metabolism and other signaling pathways.
Monoamine Oxidase (MAO-A, MAO-B) Inhibition Kinetics and Selectivity
Monoamine oxidases A and B (MAO-A and MAO-B) are mitochondrial enzymes that play a critical role in the degradation of monoamine neurotransmitters. nih.gov Inhibition of these enzymes, particularly MAO-B, is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. researchgate.netmdpi.com
A study of 24 synthesized pyridazinobenzylpiperidine derivatives revealed that most of the compounds were more potent inhibitors of MAO-B than MAO-A. researchgate.netmdpi.com The most potent compound, S5, which features a 3-chloro substitution on the benzyl (B1604629) ring, inhibited MAO-B with an IC₅₀ value of 0.203 μM and a Kᵢ value of 0.155 μM. researchgate.netmdpi.com This compound displayed competitive and reversible inhibition. mdpi.com In contrast, its inhibitory activity against MAO-A was significantly weaker (IC₅₀ = 3.857 μM), resulting in a selectivity index (SI) of 19.04 for MAO-B over MAO-A. researchgate.netmdpi.com The position of the substituent on the phenyl ring was found to be critical, with substitutions at the 3-position generally yielding greater MAO-B inhibition than those at the 2- or 4-positions. mdpi.com
Table 3: MAO Inhibition Data for Lead Pyridazinobenzylpiperidine Derivatives
| Compound | MAO-A IC₅₀ (μM) | MAO-B IC₅₀ (μM) | MAO-B Selectivity Index (SI) | MAO-B Kᵢ (μM) | Inhibition Type |
| S5 (3-Cl) | 3.857 | 0.203 | 19.04 | 0.155 | Competitive |
| S15 (4-Br) | 3.691 | 13.92 | 0.27 | - | - |
| S16 (2-CN) | 12.01 | 0.979 | 12.27 | 0.721 | Competitive |
The selectivity index (SI) is calculated as the ratio of IC₅₀ (MAO-A) / IC₅₀ (MAO-B). researchgate.netmdpi.com
Monoacylglycerol Lipase (B570770) (MAGL) Inhibitory Activity
Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. acs.orgresearchgate.netnih.gov Inhibition of MAGL elevates 2-AG levels and is a promising therapeutic strategy for various disorders. nih.gov
A novel class of benzylpiperidine-based MAGL inhibitors has been synthesized and evaluated. acs.orgresearchgate.net The initial compound in this series, compound 7, showed an encouraging IC₅₀ value of 133.9 nM against MAGL. acs.org Further optimization, such as the addition of halogen atoms to the phenolic ring, led to slight improvements in inhibitory potency. For example, compounds with chlorine (10c, 10d) and bromine (10e) substitutions exhibited IC₅₀ values of 124.6 nM, 107.2 nM, and 109.4 nM, respectively. acs.org These inhibitors were found to be reversible and selective. acs.orgresearchgate.net Similarly, aryl formyl piperidine derivatives have been developed as potent, reversible, and selective MAGL inhibitors, with one lead compound showing an IC₅₀ of 15 nM. nih.gov These studies underscore the potential of the piperidine scaffold in the design of effective MAGL inhibitors. nih.govnih.gov
Table 4: MAGL Inhibitory Activity of Benzylpiperidine Derivatives
| Compound | MAGL IC₅₀ (nM) |
| Compound 7 | 133.9 |
| Compound 10c (Chlorine substitution) | 124.6 |
| Compound 10d (Chlorine substitution) | 107.2 |
| Compound 10e (Bromine substitution) | 109.4 |
Data from a study on a new class of benzylpiperidine-based MAGL inhibitors. acs.org
Acetylcholinesterase (AChE) Inhibition for Neurodegenerative Disease Research
A key pathological hallmark of neurodegenerative disorders such as Alzheimer's disease is the decline in cognitive function, which is linked to impaired cholinergic neurotransmission. nih.gov The enzyme acetylcholinesterase (AChE) plays a critical role by hydrolyzing the neurotransmitter acetylcholine (ACh), thereby terminating its signal. nih.gov Inhibition of AChE increases the half-life of acetylcholine in the synaptic cleft, which can help delay the progression of Alzheimer's symptoms. nih.gov Consequently, AChE is a major therapeutic target, and several approved medications for Alzheimer's disease, such as donepezil, are piperidine derivatives that function as AChE inhibitors. nih.govnih.gov
Research into novel AChE inhibitors has explored various piperidine-based structures. Studies have confirmed that benzamide (B126) derivatives containing a piperidine core have the potential to inhibit the AChE enzyme. nih.gov These compounds are investigated for their potential to enhance learning and memory, which could be beneficial in treating cognitive impairments associated with neurodegenerative diseases. nih.gov
Furthermore, to improve the specificity of AChE activity measurement in research, novel piperidine-based substrates have been developed. For instance, 1-methyl-4-acetylthiomethylpiperidine and its analogs have been synthesized for use in Ellman's method, a common biochemical assay. acs.org These novel substrates show high selectivity for AChE over butyrylcholinesterase, allowing for more accurate assessment of AChE inhibitor effects in crude tissue samples without the interference of other enzymes. acs.org
Table 1: Examples of Piperidine Analogs in AChE Research This table is interactive. You can sort and filter the data.
| Compound Class | Role in Research | Target Enzyme | Potential Application |
|---|---|---|---|
| Benzamide-piperidines | Potential Therapeutic Agent | Acetylcholinesterase (AChE) | Alzheimer's Disease |
| Donepezil | Approved Medication / Reference | Acetylcholinesterase (AChE) | Alzheimer's Disease |
| 1-methyl-4-acetylthiomethylpiperidine | Selective Substrate for Assays | Acetylcholinesterase (AChE) | Pathological Information / Inhibitor Assessment |
Bacterial Type II Topoisomerase and DNA Gyrase Inhibition in Antibacterial Research
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents. nih.gov Bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV, are essential enzymes that control DNA topology and are validated targets for antibacterial drugs, such as the fluoroquinolones. benthamdirect.comcambridgemedchemconsulting.comnih.gov Novel bacterial topoisomerase inhibitors (NBTIs) that target these enzymes through different mechanisms are being actively explored to overcome resistance to existing antibiotics. nih.gov
The piperidine scaffold is a key component in the development of these new agents. Specifically, piperidine-4-carboxamides (P4Cs) have been identified as a novel class of mycobacterial DNA gyrase inhibitors. benthamdirect.comnih.gov In a screen against Mycobacterium abscessus, a multidrug-resistant pathogen, the P4C compound MMV688844 and its more potent analogs demonstrated significant bactericidal and anti-biofilm activity. benthamdirect.comcambridgemedchemconsulting.com Genetic and biochemical studies confirmed that these compounds target the GyrA and GyrB subunits of DNA gyrase. benthamdirect.comcambridgemedchemconsulting.com Notably, P4C-resistant strains showed limited cross-resistance with the fluoroquinolone moxifloxacin (B1663623) and no cross-resistance with the novel benzimidazole (B57391) gyrase inhibitor SPR719, indicating a distinct mechanism of action. benthamdirect.comcambridgemedchemconsulting.com
Other research has focused on synthesizing various piperidine derivatives and evaluating their antimicrobial properties. For example, thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones have been synthesized and screened for in vitro antibacterial activity, with some compounds showing significant efficacy compared to ampicillin. nih.gov These findings suggest that the piperidine core can serve as a template for developing new classes of potent antimicrobial agents targeting bacterial topoisomerases. nih.gov
Table 2: Piperidine Analogs as Bacterial Topoisomerase Inhibitors This table is interactive. You can sort and filter the data.
| Compound Class | Target Enzyme(s) | Target Organism Example | Key Finding |
|---|---|---|---|
| Piperidine-4-carboxamides (P4Cs) | DNA Gyrase (GyrA/GyrB) | Mycobacterium abscessus | Novel class of gyrase inhibitors with bactericidal and anti-biofilm activity. benthamdirect.comcambridgemedchemconsulting.com |
| Thiosemicarbazone derivatives of piperidin-4-one | Not specified | Various bacterial strains | Significant antimicrobial activity compared to ampicillin. nih.gov |
| (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate | Not specified | Staphylococcus aureus, Escherichia coli | Excellent antibacterial activity compared to standard drugs. nih.gov |
Aspartic Protease Inhibition
Aspartic proteases are a class of enzymes that utilize two conserved aspartic acid residues in their active site to catalyze the cleavage of peptide substrates. cambridgemedchemconsulting.com They are critical targets in various diseases. cambridgemedchemconsulting.com One of the most studied aspartic proteases in the context of neurodegenerative disease is β-secretase (also known as BACE1 or memapsin 2), which is the rate-limiting enzyme in the production of amyloid-β peptides that form plaques in the brains of Alzheimer's disease patients. nih.govrsc.orgmdpi.com Therefore, inhibiting BACE1 is a primary therapeutic strategy for treating Alzheimer's disease. nih.govrsc.org
Research has identified 3-alkoxy-4-arylpiperidine derivatives as a novel class of non-peptide peptidomimetic inhibitors of aspartic peptidases. nih.gov These compounds can be designed to mimic the transition state of the enzyme's substrate, thereby blocking its activity. nih.govcambridgemedchemconsulting.com Enantioselective syntheses for these piperidine analogs have been developed to explore their potential as selective inhibitors for this important class of enzymes. nih.govnih.gov The development of these piperidine-based scaffolds provides a pathway to generate diverse analogs for targeting specific aspartic proteases like BACE1. nih.gov
Kinase Inhibition Profiles (e.g., Cyclin D1-CDK4, Akt)
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a common feature of many diseases, including cancer. The piperidine scaffold has been utilized in the design of inhibitors for several important kinases.
Akt Inhibition: The serine/threonine kinase Akt (Protein Kinase B) is a central node in signaling pathways that promote cell survival, growth, and proliferation. researchgate.netbenthamdirect.com It is a promising therapeutic target in oncology. benthamdirect.com Systematic research has led to the discovery of 3,4,6-trisubstituted piperidine derivatives as potent and orally active Akt inhibitors. nih.govacs.org Starting from a lead compound with safety issues, a structure-based design approach involving conformational restriction of the piperidine moiety yielded compound E22. nih.govacs.org This analog showed increased potency against Akt1, significantly improved safety profiles, a good pharmacokinetic profile, and potent anti-tumor efficacy in a xenograft model. nih.govacs.org Mechanistic studies confirmed that the compound inhibits the phosphorylation of proteins downstream of the Akt kinase. nih.govacs.org
Cyclin D1-CDK4 Inhibition: The progression of the cell cycle is controlled by cyclin-dependent kinases (CDKs). The Cyclin D-CDK4/6 complex is essential for the G1 to S phase transition, and its hyperactivation can lead to uncontrolled cell proliferation in cancer. nih.gov Inhibition of CDK4/6 is therefore an effective strategy for cancer treatment. nih.gov While the subject compound itself is not a primary example, the development of selective CDK4/6 inhibitors like Palbociclib, Ribociclib, and Abemaciclib has validated this target. The chemical structures of these inhibitors often feature nitrogen-containing heterocyclic rings. For instance, medicinal chemistry efforts to develop novel CDK4/6 inhibitors have involved modifications of piperazine (B1678402) rings, which are structurally related to piperidine, to optimize potency and selectivity. nih.gov This highlights the utility of such six-membered heterocycles in designing kinase inhibitors that fit into the ATP-binding pocket of CDK4/6.
Table 3: Piperidine Analogs as Kinase Inhibitors This table is interactive. You can sort and filter the data.
| Kinase Target | Piperidine Analog Class | Research Context | Result |
|---|---|---|---|
| Akt (Protein Kinase B) | 3,4,6-trisubstituted piperidines | Oncology | Discovery of potent, orally active inhibitors with improved safety and in vivo efficacy. nih.govacs.org |
| Cyclin D1-CDK4 | Piperazine-containing derivatives (related scaffold) | Oncology | Development of selective CDK4/6 inhibitors for cancer therapy. nih.gov |
Computational Identification of Potential Biological Targets and Activity Spectra
In silico or computational methods are increasingly vital in modern drug discovery, allowing for the prediction of biological targets and activity spectra for novel compounds before undertaking extensive preclinical studies. nih.govresearchgate.net These approaches reduce the time and cost associated with identifying lead compounds. For piperidine derivatives, several computational tools have been employed to evaluate their therapeutic potential.
Web-based tools like SwissTargetPrediction are used to identify the most probable protein targets for new chemical structures by comparing them to a database of known active compounds. nih.govresearchgate.net This method is based on the principle that similar molecules often bind to similar protein targets. nih.gov Following target identification, the Prediction of Activity Spectra for Substances (PASS) online tool can be used to predict a wide range of possible pharmacological activities and mechanisms of action. nih.govresearchgate.net
A study analyzing new piperidine derivatives with these tools predicted that they could affect a variety of targets, including different enzymes, receptors, and ion channels. nih.govresearchgate.net The predicted biological activities suggested potential applications in oncology and for central nervous system diseases. nih.govresearchgate.net In another example, computational studies including three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics simulations were used to investigate a series of piperidine derivatives as Akt inhibitors. benthamdirect.com These in silico models provided valuable insights into the structural requirements for biological activity and helped elucidate the key binding features necessary for potent Akt inhibition. benthamdirect.com
Computational Chemistry and Molecular Modeling Studies of 4 2 Methoxy 1 Methylethyl Piperidine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of 4-(2-methoxy-1-methylethyl)piperidine. These methods allow for a detailed examination of the molecule's electron distribution and its implications for chemical behavior.
Both semi-empirical and Density Functional Theory (DFT) methods are employed to study piperidine (B6355638) derivatives, offering a balance between computational cost and accuracy. researchgate.netcivilica.com DFT, particularly with hybrid functionals like B3LYP, has been widely used to investigate the molecular structures and vibrational spectra of such compounds. derpharmachemica.comresearchgate.net These calculations provide optimized geometries, bond lengths, and bond angles that are often in good agreement with experimental data. researchgate.netepstem.net
Semi-empirical methods, while less computationally intensive, can also provide valuable qualitative insights into the electronic properties and conformational preferences of complex molecules. researchgate.net For piperidine systems, these calculations can help in understanding the equilibrium structures and comparative heats of formation. civilica.com DFT calculations have been shown to be highly accurate for determining the properties of molecules containing the piperidine ring. researchgate.net
Table 1: Representative Theoretical Approaches for Substituted Piperidines
| Computational Method | Basis Set | Common Applications | Reference |
| Density Functional Theory (DFT) | 6-311++G(d,p) | Geometry optimization, vibrational frequencies, NMR chemical shifts, electronic properties. | derpharmachemica.com |
| Density Functional Theory (DFT) | B3LYP/6-31G(d,p) | Conformational analysis, electronic properties, reactivity prediction. | researchgate.net |
| Semi-Empirical MO Calculations | Not specified | Conformational analysis, prediction of stable conformers. | researchgate.net |
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are crucial for understanding the reactivity of this compound. asianpubs.orgresearchgate.net The MEP map visually represents the electrostatic potential on the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. derpharmachemica.commdpi.com Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. mdpi.com
FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comacadpubl.eu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. mdpi.comacadpubl.eu A smaller energy gap suggests higher reactivity. mdpi.com For substituted piperidines, these analyses help in predicting how the molecule will interact with other chemical species. asianpubs.orgresearchgate.net
Table 2: Key Parameters from FMO Analysis and Their Implications
| Parameter | Description | Implication for Reactivity |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Higher energy indicates a better electron donor. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |
Conformational Analysis of the Piperidine Ring and its Substituents
The conformational flexibility of the piperidine ring is a defining feature of its chemistry and biological activity. The presence of substituents significantly influences the preferred conformation.
The cyclohexane (B81311) ring, and by extension the piperidine ring, can adopt several conformations to relieve angle and eclipsing strain. libretexts.org The most stable conformation is typically the chair form, which minimizes both types of strain by having all C-H bonds staggered and bond angles close to the ideal tetrahedral value. libretexts.org
Other higher-energy conformations include the boat and the twist-boat (or skew) forms. libretexts.org The boat conformation is destabilized by steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds. libretexts.org The twist-boat conformation is more stable than the pure boat form as it alleviates some of this strain. libretexts.org While the chair conformation is predominant for most piperidine derivatives, certain substitution patterns or the presence of bulky groups can lead to contributions from boat or twist-boat forms. researchgate.netias.ac.innih.gov The interconversion between these conformations occurs through ring flipping, which has a significant energy barrier. amherst.edu
Table 3: Relative Energies of Cyclohexane/Piperidine Conformations
| Conformation | Key Strain Features | Relative Energy (approx. kcal/mol) |
| Chair | No angle or torsional strain. | 0 |
| Twist-Boat | Reduced flagpole interactions and eclipsing strain compared to boat. | ~5.5 |
| Boat | "Flagpole" steric hindrance and eclipsing strain. | ~7.1 |
| Planar | Severe angle and eclipsing strain. | >20 |
Influence of the 4-(2-Methoxy-1-methylethyl) Moiety on Piperidine Ring Conformation
The substituent at the 4-position of the piperidine ring plays a crucial role in determining the conformational equilibrium. Generally, a bulky substituent will preferentially occupy the equatorial position in the chair conformation to minimize steric interactions with the axial hydrogens on the ring. amherst.edu
For this compound, the sizable substituent would be expected to strongly favor an equatorial orientation. This preference helps to avoid 1,3-diaxial interactions, which are destabilizing steric clashes between an axial substituent and the axial hydrogens at the C2 and C6 positions. The specific orientation of the 2-methoxy-1-methylethyl group itself will also be influenced by steric and electronic factors to adopt its lowest energy rotamer. The conformational preference of the N-H proton (or a substituent on the nitrogen) also plays a role, with the equatorial position generally being favored. rsc.org
The conformational energies of substituted piperidines are determined by a delicate balance of steric and hyperconjugative effects. acs.orgresearchgate.net Steric effects, as mentioned, arise from the spatial repulsion between atoms or groups and generally favor conformations that maximize the distance between bulky substituents. acs.org
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently used to understand how a ligand, such as a piperidine derivative, might interact with a biological target, typically a protein or enzyme.
Computational docking simulations are instrumental in predicting how piperidine-containing molecules orient themselves within the active sites of receptors and enzymes. These predictions are based on scoring functions that estimate the binding affinity between the ligand and the target. For instance, in studies of piperidine derivatives as potential inhibitors of enzymes like acetylcholinesterase (AChE), docking simulations can reveal the most probable binding poses. researchgate.netnih.gov The results of such studies are often presented in terms of docking scores, which provide a qualitative measure of binding affinity.
Illustrative Docking Scores of Representative Piperidine Derivatives with Acetylcholinesterase
| Piperidine Derivative | Docking Score (kcal/mol) | Predicted Interacting Residues |
|---|---|---|
| Derivative A | -10.50 | TYR70, ASP72, TRP84, TYR121, TRP279, PHE330 |
| Derivative B | -9.30 | TYR70, ASP72, TRP84, TYR121, PHE330, TYR334 |
| Derivative C | -7.80 | TYR70, ASP72, TRP84, TYR121, PHE330 |
Note: The data in this table is illustrative and based on findings for various benzimidazole-based pyrrole/piperidine hybrids, not this compound specifically. mdpi.com
Beyond predicting the binding pose, molecular docking and subsequent molecular dynamics simulations can elucidate the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are critical for the ligand's affinity and selectivity for its target. Key interactions for piperidine derivatives often include:
Hydrogen Bonding: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, while substituents on the ring may act as donors or acceptors, forming hydrogen bonds with amino acid residues in the active site.
Hydrophobic Interactions: The carbon framework of the piperidine ring and its nonpolar substituents can engage in hydrophobic interactions with nonpolar residues of the target protein.
Pi-Pi Stacking: Aromatic rings, if present as substituents on the piperidine core, can participate in pi-pi stacking interactions with aromatic residues like tryptophan, tyrosine, and phenylalanine in the binding pocket. nih.gov
Electrostatic Interactions: The charged nitrogen of the piperidine ring can form electrostatic interactions with negatively charged residues such as aspartate or glutamate. nih.gov
Representative Intermolecular Interactions for a Piperidine Derivative in a Receptor Active Site
| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue |
|---|---|---|
| Hydrogen Bond | Piperidine Nitrogen | Aspartate |
| Hydrophobic Interaction | Ethyl Group | Leucine, Valine |
| Pi-Pi Stacking | Phenyl Substituent | Tryptophan |
Note: This table provides a generalized representation of potential interactions and is not specific to this compound.
In Silico Pharmacokinetic and Pharmacodynamic Property Prediction
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govnih.gov These predictions help in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles, thus reducing the likelihood of late-stage failures. For piperidine derivatives, various computational models are employed to estimate these properties.
These computational tools assess a range of molecular descriptors, such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, to predict the compound's behavior in the body. While specific values for this compound are not available, the general principles of these predictions are well-established for similar small molecules. researchgate.net
Illustrative Predicted ADMET Properties for a Piperidine Derivative
| Property | Predicted Outcome | Importance in Drug Discovery |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption | High | Indicates good absorption from the gut. |
| Caco-2 Permeability | Moderate | Suggests the ability to cross the intestinal barrier. |
| Distribution | ||
| Blood-Brain Barrier Permeation | Low | May indicate limited central nervous system effects. |
| P-glycoprotein Substrate | No | Suggests lower susceptibility to efflux pumps. |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | No | Lower risk of interaction with co-administered drugs. |
| Excretion | ||
| Renal Organic Cation Transporter 2 Substrate | No | Provides insight into the renal clearance pathway. |
| Toxicity | ||
| AMES Toxicity | No | Suggests a lack of mutagenic potential. |
| hERG I Inhibitor | Low Risk | Indicates a lower likelihood of cardiac side effects. |
Note: The data presented in this table is for illustrative purposes to demonstrate the types of predictions made in in silico ADMET studies and is not specific to this compound.
Analytical Methodologies for Characterization and Quantification of 4 2 Methoxy 1 Methylethyl Piperidine
Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental in determining the molecular structure of 4-(2-Methoxy-1-methylethyl)piperidine. By interacting with the molecule using different forms of electromagnetic radiation, these methods provide detailed information about its atomic composition, connectivity, and the types of chemical bonds present.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key functional groups are the secondary amine, the ether linkage, and aliphatic C-H bonds. orgchemboulder.comyoutube.compressbooks.pub
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine (-NH) | N-H Stretch | 3350 - 3310 | Weak to Medium, Sharp |
| Aliphatic C-H | C-H Stretch | 2960 - 2850 | Strong |
| Ether (C-O-C) | C-O Stretch | 1250 - 1020 | Strong |
| Aliphatic Amine (C-N) | C-N Stretch | 1250 - 1020 | Weak to Medium |
| Secondary Amine (-NH) | N-H Wag | 910 - 665 | Strong, Broad orgchemboulder.com |
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Purity
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight and, through fragmentation patterns, valuable structural information. jove.com The molecular formula for this compound is C₉H₁₉NO, corresponding to a molecular weight of approximately 157.25 g/mol .
In MS, cyclic amines like piperidine (B6355638) typically show a strong molecular ion peak. whitman.edu The primary fragmentation pathway is α-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. jove.com For 4-substituted piperidines, fragmentation often involves the loss of the side chain or cleavage of the ring. whitman.edu
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. This hyphenated technique is ideal for separating the target compound from impurities and providing mass spectra for each component, thus confirming identity and assessing purity simultaneously.
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z (Mass-to-Charge Ratio) | Predicted Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 157 | [M]⁺ | Molecular Ion |
| 156 | [M-H]⁺ | Loss of a hydrogen radical from the ring. whitman.edu |
| 128 | [M-CH₂CH₃]⁺ | Loss of an ethyl group from the side chain (rearrangement). |
| 98 | [M-C₃H₇O]⁺ | Loss of the 2-methoxypropyl side chain via cleavage at the C4-C bond. |
| 84 | [C₅H₁₀N]⁺ | Piperidine ring fragment after side chain loss and rearrangement. |
| 59 | [C₃H₇O]⁺ | The 2-methoxypropyl side chain as a cation. |
Chromatographic Separation and Quantification Methods
Chromatographic methods are essential for separating this compound from starting materials, by-products, or degradation products, as well as for its precise quantification.
Gas Chromatography (GC) for Purity and Volatile Impurity Analysis
Gas Chromatography (GC) is highly suitable for the analysis of volatile and thermally stable compounds like this compound. It is an excellent method for determining the purity of the main component and for quantifying volatile impurities, such as residual solvents from the synthesis process (e.g., acetone, methanol, toluene). ispub.comijpsonline.comthermofisher.com A Flame Ionization Detector (FID) is commonly used due to its high sensitivity to organic compounds. For analysis of trace-level volatile impurities, headspace GC is the preferred technique. google.com
Table 6: Typical GC Method Parameters
| Parameter | Typical Condition |
|---|---|
| Column | DB-5, HP-5, or similar (e.g., 30 m x 0.32 mm, 0.25 µm film) google.com |
| Carrier Gas | Helium or Nitrogen google.com |
| Injection Mode | Split/Splitless or Headspace (for volatile impurities) |
| Injector Temperature | 250 °C google.com |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 - 300 °C google.com |
| Oven Program | Initial temp 60°C, hold 5 min, ramp at 20°C/min to 230°C, hold 10 min google.com |
Chiral Chromatography for Enantiomeric Purity Determination
The enantiomeric purity of this compound is a critical quality attribute, as different enantiomers of a chiral compound can exhibit distinct pharmacological and toxicological profiles. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the separation and quantification of enantiomers. yakhak.org
The successful separation of the enantiomers of this compound would rely on the selection of an appropriate Chiral Stationary Phase (CSP). Given the presence of a basic piperidine nitrogen and a stereogenic center in the side chain, several types of CSPs could be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamate (B1207046) derivatives (e.g., Chiralpak® series), are highly versatile and have demonstrated broad applicability in separating a wide range of chiral compounds, including amines. yakhak.orgnih.gov Cyclodextrin-based and crown ether-derived CSPs are also viable options, particularly for the separation of primary and secondary amines. nih.govwiley.com
Method development would involve screening various CSPs and mobile phase compositions to achieve optimal enantiomeric resolution. For polysaccharide-based columns, normal-phase (using eluents like heptane/alcohol mixtures) or polar organic modes (with acetonitrile (B52724)/alcohol) are typically evaluated. nih.gov The addition of a small amount of a basic modifier, such as diethylamine (B46881) or butylamine, to the mobile phase is often necessary to improve peak shape and reduce tailing by minimizing interactions with residual silanol (B1196071) groups on the stationary phase. nih.gov
In some cases, pre-column derivatization of the piperidine nitrogen with a chromophoric agent, such as p-toluenesulfonyl chloride, can be employed. nih.gov This approach is particularly useful if the native compound has a poor UV response, as it enhances detection sensitivity and can also improve chiral recognition on the CSP. nih.govresearchgate.net
The following interactive table represents a hypothetical screening of different chiral columns for the separation of this compound enantiomers.
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Resolution (Rs) |
| Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Isopropanol/Diethylamine (80:20:0.1) | 1.0 | 1.8 |
| Chiralpak IB (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Ethanol/Diethylamine (90:10:0.1) | 0.8 | 2.2 |
| Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Isopropanol (85:15) | 1.2 | 1.5 |
| Larihc CF6-P (Cyclofructan-based) | Acetonitrile/Methanol/Triethylamine (95:5:0.1) | 1.0 | 2.5 |
Note: The data in this table is illustrative and intended to represent typical results in a chiral method development study.
Analytical Method Development and Validation Parameters (e.g., specificity, linearity, precision, limits of detection and quantification)
Once a suitable chromatographic method for this compound has been developed, it must be validated in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) to ensure it is fit for its intended purpose. amsbiopharma.comresearchgate.net The validation process involves a series of experiments to demonstrate the method's performance characteristics. chromatographyonline.com
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net For an enantiomeric purity method, specificity is demonstrated by showing that the peak for one enantiomer is well-resolved from the other, and from any other potential impurities. This is typically confirmed by a resolution factor (Rs) of greater than 1.5 between adjacent peaks. actascientific.com
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. chromatographyonline.com This is determined by analyzing a series of standard solutions of this compound at different concentrations. The results are plotted as peak area versus concentration, and a linear regression analysis is performed. A correlation coefficient (R²) close to 1.000 is indicative of a strong linear relationship. nih.gov
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. amsbiopharma.com It is typically evaluated at two levels:
Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment.
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment. Precision is expressed as the Relative Standard Deviation (%RSD) of the measurements. chromatographyonline.com
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. chromatographyonline.com The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chromatographyonline.com For the determination of an unwanted enantiomer as an impurity, a low LOQ is crucial. These limits are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. chromatographyonline.comdemarcheiso17025.com
The following interactive table summarizes hypothetical validation parameters for a chiral HPLC method for this compound.
| Validation Parameter | Specification | Hypothetical Result |
| Specificity (Resolution) | Rs > 1.5 | 2.3 |
| Linearity (Range) | 1-20 µg/mL | R² = 0.9995 |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.8% |
| Precision (Intermediate, %RSD) | ≤ 3.0% | 1.5% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Limit of Detection (LOD) | Report | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Report | 0.15 µg/mL |
Note: The data in this table is for illustrative purposes only and represents typical acceptance criteria and results for a validated analytical method.
Role As a Pharmaceutical Intermediate and Chemical Building Block
Utility of 4-(2-Methoxy-1-methylethyl)piperidine as a Building Block in Active Pharmaceutical Ingredient (API) Synthesis
This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The strategic placement of the methoxy (B1213986) and methyl groups on the ethyl side chain, attached to the 4-position of the piperidine (B6355638) ring, offers specific steric and electronic properties that are instrumental in achieving desired pharmacological activity and selectivity in the final drug molecule. The piperidine ring itself is a common motif in drug design due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability.
The utility of this particular substituted piperidine lies in its capacity to be incorporated into larger molecular frameworks through reactions targeting the secondary amine of the piperidine ring or through further functionalization of the methoxy group. Its role as an intermediate allows for the construction of complex molecular architectures required for potent and selective drug candidates. The presence of the chiral center in the side chain also opens up possibilities for the synthesis of stereospecific drugs, which can lead to improved efficacy and reduced side effects.
Specific Applications as an Intermediate in the Synthesis of Related Piperidine-Containing Drug Candidates
The structural features of this compound make it a particularly relevant intermediate in the synthesis of analogs of several established drugs. While it may not be a direct precursor in the most common synthetic routes for the parent drugs, its utility shines in the development of novel derivatives with potentially improved therapeutic profiles.
Sufentanil Analogs:
Ebastine Analogs:
Ebastine is a second-generation H1 histamine (B1213489) antagonist used to treat allergic rhinitis and chronic idiopathic urticaria. Its structure includes a piperidine ring connected to a diphenylmethoxy group and a substituted butyrophenone (B1668137) chain. The synthesis of Ebastine typically involves the reaction of 4-hydroxypiperidine (B117109) with other precursors. This compound can be employed to generate novel Ebastine analogs by replacing the 4-hydroxy or 4-diphenylmethoxy moiety. This modification allows for the investigation of structure-activity relationships, potentially leading to compounds with altered antihistaminic potency, duration of action, or reduced potential for cardiac side effects.
Donepezil Analogs:
Donepezil is a centrally acting reversible acetylcholinesterase inhibitor used in the palliative treatment of Alzheimer's disease. The core structure of Donepezil contains a benzylpiperidine moiety linked to an indanone group. Research into new treatments for Alzheimer's disease has led to the synthesis of numerous Donepezil analogs to improve efficacy and reduce side effects. The piperidine ring is a key area for modification in these efforts. kcl.ac.uknih.gov
The synthesis of novel Donepezil analogs can strategically utilize this compound as a starting building block. By replacing the benzyl (B1604629) group on the piperidine nitrogen of Donepezil with other substituents and incorporating the this compound core, researchers can systematically probe the structural requirements for potent and selective acetylcholinesterase inhibition. Synthetic strategies often involve the condensation of a substituted piperidine aldehyde with an appropriate indanone precursor. Therefore, this compound can be converted to the corresponding N-protected-4-formylpiperidine derivative, which can then be used to construct a diverse library of Donepezil analogs. This approach allows for the exploration of how modifications at the 4-position of the piperidine ring influence the drug's interaction with the acetylcholinesterase enzyme.
Future Perspectives in 4 2 Methoxy 1 Methylethyl Piperidine Research
Rational Design and Discovery of Novel Analogs with Enhanced Activity or Selectivity
The rational design of novel analogs based on the 4-(2-Methoxy-1-methylethyl)piperidine scaffold is a primary avenue for future research. By systematically modifying its structure, it is possible to enhance biological activity, improve selectivity for specific targets, and optimize pharmacokinetic properties. enamine.netpharmaceutical-business-review.compharmaceutical-technology.com Structure-activity relationship (SAR) studies will be pivotal in guiding these modifications. researchgate.netnih.gov
Key strategies will involve:
Modification of the Piperidine (B6355638) Ring: Introducing substituents on the piperidine ring can significantly influence binding affinity and selectivity. For example, studies on other piperidine series have shown that adding or altering substituents can modulate activity at targets like the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov
Alteration of the Methoxy (B1213986) Group: The methoxy group could be replaced with other functional groups (e.g., hydroxyl, halogen, or larger alkoxy groups) to probe interactions with target proteins and alter metabolic stability.
Modification of the Methylethyl Side Chain: Varying the length and branching of the alkyl chain can impact the molecule's conformational flexibility and its fit within a binding pocket.
A hypothetical SAR study could explore modifications to enhance selectivity for a specific receptor, as illustrated in the table below.
| Analog of this compound | Modification | Predicted Outcome |
| Analog A | Replacement of methoxy with a hydroxyl group | Increased hydrogen bonding potential |
| Analog B | Introduction of a fluorine atom on the piperidine ring | Altered electronic properties and metabolic stability |
| Analog C | Extension of the ethyl group to a propyl group | Enhanced van der Waals interactions |
Exploration of New Biological Targets and Therapeutic Applications for the Piperidine Scaffold
The versatility of the piperidine scaffold suggests that this compound and its future analogs could interact with a wide range of biological targets, leading to new therapeutic applications. clinmedkaz.orgnih.gov Piperidine derivatives have been investigated for a multitude of conditions, including cancer, neurological disorders, and infectious diseases. researchgate.netajchem-a.com
Future research should focus on screening this compound and its derivatives against a diverse panel of biological targets. Potential areas of exploration include:
Central Nervous System (CNS) Disorders: Many piperidine-containing drugs target CNS receptors. nih.gov Analogs could be developed as agonists or antagonists for opioid, dopamine, or serotonin receptors, with potential applications in pain management, depression, and anxiety. nih.gov For instance, certain piperidine derivatives have shown high affinity for the μ-opioid receptor (MOR). nih.govresearchgate.net
Oncology: The piperidine nucleus is present in various anticancer agents. researchgate.net Future analogs could be designed to inhibit targets such as tubulin polymerization or specific kinases involved in cancer progression. researchgate.net
Infectious Diseases: The piperidine scaffold has been used to develop anti-malarial and anti-HIV agents. nih.govnih.gov Novel derivatives could be explored for their efficacy against a range of pathogens.
The table below outlines potential biological targets for this piperidine scaffold, based on activities observed in other piperidine-containing molecules.
| Potential Biological Target | Therapeutic Area | Rationale based on Piperidine Scaffold |
| CCR5 Receptor | HIV/AIDS | Piperidine-4-carboxamide derivatives have shown potent CCR5 inhibitory activity. nih.gov |
| μ-Opioid Receptor (MOR) | Pain Management | Certain piperidine analogues are highly potent and selective MOR agonists. nih.govresearchgate.net |
| Dopamine Transporter (DAT) | Neurological Disorders | N-benzyl piperidines have demonstrated high affinity for DAT. nih.gov |
| Cathepsin K | Osteoporosis | Piperidine-3-carboxamide derivatives have been developed as Cathepsin K inhibitors. mdpi.com |
Development of Innovative and Sustainable Synthetic Strategies for Piperidine Derivatives
The advancement of synthetic organic chemistry offers new, more efficient, and environmentally friendly methods for producing piperidine derivatives. nih.gov Future research should focus on developing innovative and sustainable strategies for the synthesis of this compound and its analogs.
Key areas for development include:
Green Chemistry Approaches: Utilizing water as a solvent, employing catalytic methods over stoichiometric reagents, and using solvent-free reaction conditions can significantly reduce the environmental impact of synthesis. ajchem-a.comrsc.org Recent studies have highlighted water-mediated intramolecular cyclization for creating piperidinols. nih.gov
Biocatalysis: The use of enzymes, such as immobilized lipases, can offer high selectivity and mild reaction conditions for the synthesis of piperidines through multicomponent reactions. rsc.org
Flow Chemistry: Continuous flow synthesis can improve reaction efficiency, safety, and scalability compared to traditional batch processes.
Novel Cyclization Methods: Exploring new intramolecular reactions, such as gold(I)-catalyzed dearomatization/cyclization or radical cascades, can provide access to novel and complex piperidine structures. nih.gov
Integration of Advanced Computational Approaches with Experimental Studies for Comprehensive Research Outcomes
Integrating computational chemistry with experimental research can accelerate the discovery and optimization of novel piperidine-based drug candidates. nih.govrsc.org These in silico methods can predict the properties of designed molecules, prioritize synthetic targets, and provide insights into their mechanism of action. clinmedkaz.org
Future research should leverage a variety of computational tools:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can be used to build predictive models that correlate the structural features of this compound analogs with their biological activity. researchgate.netnih.govmdpi.com
Molecular Docking: Docking simulations can predict the binding poses of novel analogs within the active site of a target protein, helping to rationalize observed SAR and guide the design of more potent compounds. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide a deeper understanding of the dynamic interactions between a ligand and its target receptor, revealing the stability of binding modes and the role of specific amino acid residues. nih.govresearchgate.net
Virtual Screening: Large chemical libraries can be screened in silico to identify new piperidine derivatives with a high probability of being active against a specific target, thereby focusing synthetic efforts. nih.gov
By combining these computational approaches with traditional medicinal chemistry, the exploration of this compound and its derivatives can be conducted more efficiently and effectively, maximizing the potential for discovering new and impactful therapeutic agents.
Q & A
Q. What are the established synthetic routes for 4-(2-Methoxy-1-methylethyl)piperidine, and how can reaction conditions be optimized for academic laboratory settings?
- Methodological Answer : Common synthetic routes involve nucleophilic substitution or alkylation of piperidine derivatives. For example, substituting a methoxy-isopropyl group at the 4-position of piperidine under alkaline conditions (e.g., using NaH or K₂CO₃ as a base) in aprotic solvents like DCM or THF. Optimization includes:
- Temperature control : Maintain 0–25°C to minimize side reactions.
- Catalyst selection : Use phase-transfer catalysts for heterogeneous reactions.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water mixtures) .
- Yield improvement : Monitor reaction progress via TLC or LC-MS to identify optimal quenching times.
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR : ¹H NMR to identify methoxy (δ 3.2–3.4 ppm) and isopropyl methyl groups (δ 1.0–1.2 ppm). ¹³C NMR confirms quaternary carbons (e.g., C-4 of piperidine). DEPT-135 distinguishes CH₃ groups.
- IR : Stretching vibrations for C-O (1050–1150 cm⁻¹) and C-N (1250–1350 cm⁻¹).
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 172.3 (C₁₀H₂₁NO). Cross-reference with computational predictions (e.g., Gaussian) .
Q. What safety protocols are critical when handling this compound in research laboratories?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and sealed goggles to prevent skin/eye contact (acute toxicity data pending; assume H315/H319 hazards) .
- Ventilation : Use fume hoods for synthesis and purification steps (volatility data not available; precautionary measure).
- Spill management : Absorb with inert material (vermiculite), neutralize with dilute acetic acid, and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity and stability of this compound under varying experimental conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity at the piperidine nitrogen.
- Molecular Dynamics (MD) : Simulate solvation effects in polar vs. nonpolar solvents to optimize reaction media.
- Software tools : Gaussian, ORCA, or Schrödinger Suite for energy minimization and transition-state analysis. Validate with experimental kinetic data .
Q. What strategies resolve contradictions in reported biological activity data of this compound derivatives?
- Methodological Answer :
- Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation times, solvent controls).
- Meta-analysis : Use tools like RevMan to aggregate data across studies, accounting for batch variability and purity differences (≥95% purity recommended) .
- Structure-activity relationship (SAR) : Compare substituent effects (e.g., methoxy vs. ethoxy) using in silico docking (AutoDock Vina) .
Q. How should multi-parameter optimization studies be designed to improve yield and purity in complex reaction systems?
- Methodological Answer :
- Factorial Design : Use 2^k factorial experiments to test variables (temperature, catalyst loading, solvent ratio). Analyze via ANOVA to identify significant factors .
- Response Surface Methodology (RSM) : Central Composite Design (CCD) to model non-linear relationships. Optimize using software like Design-Expert®.
- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring .
Data Contradiction Analysis
Q. How can researchers address discrepancies in reported solubility or stability profiles of this compound?
- Methodological Answer :
- Controlled stability studies : Use accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Compare lot-to-lot variability.
- Solubility determination : Employ shake-flask method (USP/Ph. Eur. guidelines) in buffered solutions (pH 1.2–7.4). Validate with nephelometry .
- Peer collaboration : Share raw data via platforms like Zenodo to enable cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
